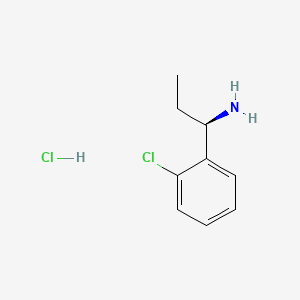

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

Description

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine salt characterized by a 2-chlorophenyl substituent attached to a propanamine backbone. Its molecular formula is C₉H₁₂Cl₂N (molecular weight: ~206.11 g/mol), with the (R)-enantiomer configuration likely influencing its pharmacological and physicochemical properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical development.

Propriétés

IUPAC Name |

(1R)-1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704232 | |

| Record name | (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213532-54-7 | |

| Record name | (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-1-(2-Chlorophenyl)propan-1-amine.

Chlorination: The chlorination of the phenyl ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Amine Formation: The amine group is introduced through reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient heat and mass transfer.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

Receptor Binding: Interacting with receptor sites to modulate signal transduction pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine .

- Aromatic Bulk : The naphthyl-substituted compound (221.73 g/mol) exhibits increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Analogs: Cinacalcet and Derivatives

Cinacalcet (N-[(R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine HCl) shares structural motifs with the target compound, including a chiral propanamine backbone and aromatic substituents. Cinacalcet’s calcimimetic activity arises from its allosteric modulation of the calcium-sensing receptor (CaSR) . While (R)-1-(2-chlorophenyl)propan-1-amine HCl lacks the trifluoromethylphenyl and naphthylethyl groups critical for Cinacalcet’s potency, its 2-chlorophenyl group may still confer partial receptor binding affinity due to similar electronic properties.

Positional and Stereochemical Isomerism

Table 2: Positional and Stereochemical Effects

Key Observations :

- Stereochemistry : The (R)-configuration in all listed compounds suggests a role in enantioselective interactions, as seen in Cinacalcet’s (R)-enantiomer being the active form .

Functional Group Modifications

Table 3: Functional Group Comparisons

Key Observations :

- Methoxy Substitution : Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility via hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity.

- Branched Chains : Compounds like (R)-2-methyl-1-(p-tolyl)propan-1-amine HCl () demonstrate how branching can enhance metabolic stability by hindering enzymatic degradation .

Activité Biologique

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride, also known as a chiral amine, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes and receptors, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN·HCl

- CAS Number : 1213532-54-7

The compound features a chlorophenyl group attached to a propan-1-amine backbone, which is significant for its biological interactions.

The biological activity of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving metabolic pathways and drug development.

- Receptor Binding : It acts as a ligand for various receptors, modulating signal transduction pathways which can lead to therapeutic effects in conditions such as neurodegenerative diseases and infections .

1. Medicinal Chemistry

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is investigated for its potential therapeutic effects. Its applications include:

- Antimicrobial Activity : The compound has shown promise in studies targeting pathogens like Chlamydia, demonstrating selective activity that could lead to new drug developments .

2. Enzyme-Substrate Interactions

Research indicates that this compound is valuable in studying enzyme-substrate interactions, contributing to our understanding of biochemical pathways and the development of enzyme inhibitors.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride against various bacterial strains. The findings indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| N. meningitidis | 64 µg/mL |

| H. influenzae | 32 µg/mL |

| C. trachomatis | Effective at 50 µg/mL post-infection |

The compound exhibited selective inhibition against these pathogens, suggesting its potential as a lead compound for antibiotic development .

Enzyme Interaction Study

In another study focusing on enzyme interactions, (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride was tested for its ability to inhibit specific enzymes involved in metabolic processes. The results demonstrated that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.